Piperidin-1-yl(pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
piperidin-1-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCVMMOQJMAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps and Conditions:
-
Grignard Formation : 6-Bromopyridine reacts with Turbo Grignard reagent to generate a nucleophilic intermediate.
-
Nucleophilic Attack : The intermediate reacts with 1-methylpiperidine-4-carbonyl chloride, forming the methanone linkage.
-
Workup and Purification : Hydrolysis with aqueous ammonium chloride, followed by column chromatography (silica gel, ethyl acetate/hexane), yields the product in 78–85% purity.
Table 1: Grignard Method Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 25°C | 82 | 85 |
| Catalyst Loading | 0.05 wt% Cu(I) oxide | 85 | 88 |
| Solvent | Tetrahydrofuran | 78 | 82 |
This method’s scalability is enhanced by avoiding high-pressure equipment and minimizing byproducts through controlled catalyst loading.
Nucleophilic Substitution and Friedel-Crafts Acylation
A two-step synthesis reported by involves nucleophilic substitution followed by Friedel-Crafts acylation. Starting with 3-aminopyridine, the piperidine group is introduced via nucleophilic displacement using piperidine in refluxing dichloromethane (DCM) with triethylamine as a base. Subsequent acylation with benzoyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst, 0°C to room temperature) yields the target compound.
Reaction Mechanism:
-
Step 1 : Nucleophilic aromatic substitution at the pyridine’s 3-position, facilitated by electron-withdrawing groups.
-
Step 2 : Friedel-Crafts acylation activates the pyridine ring for electrophilic attack, forming the methanone moiety.
Table 2: Friedel-Crafts Conditions Comparison
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | 0 → 25 | 72 |
| FeCl₃ | Toluene | 25 | 65 |
| H₂SO₄ | Nitromethane | 30 | 58 |
Optimal yields (72%) are achieved with AlCl₃ in DCM, though FeCl₃ offers a less corrosive alternative.
| Reducing Agent | pH | Oxidation Method | Overall Yield (%) |
|---|---|---|---|
| NaBH₃CN | 5.5 | Jones reagent | 68 |
| NaBH(OAc)₃ | 6.0 | KMnO₄ | 60 |
This route is advantageous for introducing chiral centers but requires stringent pH control to prevent over-reduction.
Cross-Coupling Strategies
Transition-metal-catalyzed cross-coupling, inspired by, enables direct C–H functionalization. A Rh(I)-catalyzed reaction between pyridine-3-boronic acid and piperidine-1-carbonyl chloride achieves selective bond formation under mild conditions (50°C, 12 h).
Optimization Insights:
-
Catalyst : RhCl(PPh₃)₃ (2 mol%) in toluene.
-
Ligand : BINAP enhances regioselectivity (95:5 para:meta).
Industrial-Scale Production Considerations
The patent highlights critical factors for industrial adoption:
-
Cost Efficiency : Using inexpensive starting materials (e.g., piperidine-4-carboxylic acid) reduces raw material costs by 40%.
-
Process Safety : Ambient-temperature Grignard reactions eliminate explosion risks associated with cryogenic lithium reagents.
-
Purification : Ethanol-based recrystallization achieves >99% purity, meeting pharmaceutical standards.
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-alkylation during nucleophilic substitution is minimized using excess piperidine (1.5 equiv).
-
Catalyst Deactivation : Pd/C catalysts in transfer hydrogenation require periodic regeneration to maintain activity.
-
Color Impurities : Discoloration from high-temperature steps is avoided by limiting reactions to 70°C and using activated carbon filtration .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperidin-1-yl(pyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Piperidin-1-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The following table summarizes key structural and molecular differences between Piperidin-1-yl(pyridin-3-yl)methanone and its analogues:
*Estimated based on molecular formula.
Key Observations:
- The aminomethyl group may improve water solubility. Fluorine Substituents (): Fluorine atoms enhance metabolic stability and modulate electronic properties. In , the sulfonyl group further increases acidity and hydrogen-bond acceptor capacity. Morpholine vs. Piperidine (): Replacing piperidine with morpholine introduces an oxygen atom, improving solubility (logP = 1.49) while maintaining basicity.
Conformational Flexibility :
Physicochemical Properties
- Lipophilicity: The morpholine derivative has a logP of 1.49, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
- Hydrogen-Bonding Capacity: Pyridine nitrogen and carbonyl groups in the parent compound provide hydrogen-bond acceptor sites. Derivatives like (aminomethyl) and (sulfonyl) add hydrogen-bond donors/acceptors, enhancing target interactions.
Q & A
Q. How to improve binding affinity in receptor modulators?
- Strategies : Introduce hydrogen-bond donors (e.g., hydroxyl groups) or aromatic substituents (e.g., phenyl rings) to enhance interactions with active sites. Surface Plasmon Resonance (SPR) quantifies affinity changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
